Cholesterol Isobutyl Carbonate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O3/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-19-25(35-30(33)34-20-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAUAMDEFOJPCS-PTHRTHQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624505 | |
| Record name | (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77546-35-1 | |
| Record name | (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Cholesterol As a Steroidal Scaffold for Derivative Synthesis
Cholesterol is a lipid molecule that is fundamental to mammalian biology. nih.gov Its rigid, four-fused ring structure, known as a 1,2-cyclopentanoperhydrophenanthrene ring system, provides a unique and robust framework that has been extensively utilized in synthetic chemistry. nih.gov Beyond its critical biological roles—such as maintaining the integrity and fluidity of cell membranes and serving as the metabolic precursor to steroid hormones, bile acids, and vitamin D—cholesterol's structure makes it an attractive starting material, or "scaffold," for chemical modifications. nih.govorientjchem.orgmdpi.com
The presence of a reactive hydroxyl (-OH) group at the C-3 position, combined with a hydrophobic steroid core and a flexible hydrocarbon tail, gives cholesterol an amphiphilic character. nih.gov This unique combination of features allows chemists to design and synthesize a vast array of derivatives by modifying its functional groups. nih.govorientjchem.org These synthetic modifications aim to create new molecules with novel functionalities and applications in diverse fields such as materials science, chemical sensing, and biomedical research. orientjchem.orgresearchgate.net The use of cholesterol as a template allows for the development of new compounds, including liquid crystals, gelators, and components of drug delivery systems. researchgate.netmdpi.com
Overview of Carbonate Esters in Cholesterol Chemistry
Among the numerous classes of cholesterol derivatives, carbonate esters represent a significant area of study. A carbonate ester of cholesterol is an organic compound where the hydroxyl group of cholesterol is linked to another chemical group via a carbonate linkage (-O-CO-O-). incidecoder.com This is distinct from the more common carboxylate esters (-O-CO-R) or ether (-O-R) linkages. orientjchem.org
These derivatives are often synthesized by reacting a cholesteryl precursor, such as cholesteryl chloroformate, with an alcohol. mdpi.commdpi.com The resulting cholesteryl carbonate esters are noted for their unique properties, particularly in the field of materials science. Many of these compounds exhibit liquid crystalline properties. wikipedia.orgchymist.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and a solid crystal, and cholesteryl carbonates are often key components in thermochromic liquid crystal mixtures that change color with temperature. wikipedia.orgchymist.com For example, Cholesteryl Oleyl Carbonate is a well-known liquid crystal material that forms a helical structure and is used in cosmetic formulations and liquid crystal displays. wikipedia.orgspecialchem.com The stability and tunable nature of the carbonate group make it a valuable functionality in the design of new cholesterol-based materials.
Significance of Cholesterol Isobutyl Carbonate Within Cholesteryl Derivative Research
Established Synthetic Pathways for Cholesteryl Carbonates
The formation of cholesteryl carbonates, including the isobutyl variant, primarily relies on well-documented esterification methods. These pathways are adaptable for various carbonate derivatives by selecting the appropriate starting materials.
The principal method for synthesizing this compound is through an esterification reaction. This process typically involves the reaction of cholesterol with isobutyl chloroformate. The reaction is generally conducted in the presence of a base, such as triethylamine (B128534) or pyridine, which acts as a scavenger for the hydrochloric acid byproduct formed during the reaction. mdpi.comgoogle.com An inert solvent, for instance, dichloromethane (B109758) or toluene, is used as the reaction medium. google.com
The fundamental reaction mechanism involves the nucleophilic attack of the hydroxyl group of cholesterol on the electrophilic carbonyl carbon of isobutyl chloroformate. This reaction is analogous to the synthesis of other cholesteryl carbonates, where different chloroformates are used to yield the desired ester. nih.gov For example, the synthesis of other derivatives may involve reacting cholesteryl chloroformate with various alcohols or amines to form carbonates or carbamates, respectively. nih.govnih.gov
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for cholesteryl carbonates. researchgate.net A key focus is the reduction of hazardous solvents and reagents. Organic carbonates, such as dimethyl carbonate and propylene (B89431) carbonate, are being explored as green solvents for various chemical syntheses, offering a biodegradable and less toxic alternative to conventional solvents. rsc.org
One "greener" strategy involves simplifying the purification process to reduce solvent consumption. For instance, developing synthetic methods that yield a crude product pure enough to be purified by recrystallization rather than column chromatography is a significant step. nih.gov This approach minimizes the large volumes of solvent waste typically associated with chromatographic purification. nih.gov The use of supercritical CO2 has also been noted in green chemistry for extracting various natural products, highlighting a potential, though less documented, avenue for greener reaction media in steroid chemistry. researchgate.net
Esterification Reactions for Carbonate Formation
Optimization Strategies for this compound Synthesis
To maximize yield and purity, the synthesis of this compound requires careful optimization of reaction parameters and purification techniques.
Optimizing reaction conditions is crucial for the efficient synthesis of this compound. Key parameters that are typically manipulated include temperature, reaction duration, and the molar ratio of reactants.
Temperature: The esterification reaction is often exothermic and requires careful temperature control. It is commonly carried out at low temperatures, between 0°C and 5°C, particularly during the addition of the chloroformate, to manage the reaction rate and prevent side reactions.
Reaction Time: The duration of the synthesis can vary from a few minutes to several hours. The completion of the reaction is often monitored using techniques like Thin-Layer Chromatography (TLC). lew.ro For similar carbonate syntheses, reaction times can extend up to 4 hours or more to ensure complete conversion. google.com
Stoichiometry and Conditions: The molar ratios of cholesterol, isobutyl chloroformate, and the base are optimized to drive the reaction to completion. Using anhydrous (dry) conditions and performing the reaction under an inert atmosphere, such as nitrogen, is critical to prevent hydrolysis of the chloroformate reagent and minimize moisture-related impurities.
Table 1: Reaction Condition Optimization for this compound Synthesis
| Parameter | Condition | Rationale / Effect on Synthesis | Source(s) |
| Temperature | 0–5°C | Controls exothermic reaction, minimizes side-product formation. | |
| Reaction Time | 15 min - 4+ hours | Varies depending on reagents and temperature; monitored by TLC for completion. | google.comlew.ro |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents hydrolysis of isobutyl chloroformate and other moisture-sensitive reagents. | |
| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct, driving the equilibrium towards product formation. | mdpi.comgoogle.com |
| Solvent | Dichloromethane, Toluene | Provides a medium for the reaction; must be anhydrous. | google.com |
Achieving high purity is essential, and several techniques are employed post-synthesis. The initial workup usually involves washing the reaction mixture with water to remove the salt byproduct (e.g., triethylammonium (B8662869) chloride) and other water-soluble impurities.
Subsequent purification typically employs one of the following methods:
Recrystallization: The crude product can be dissolved in a suitable solvent mixture (e.g., dichloromethane/diethyl ether) and allowed to crystallize, which effectively removes impurities. google.comnih.gov This is often a preferred method from a green chemistry perspective as it can be less solvent-intensive than chromatography. nih.gov
Column Chromatography: For more rigorous purification, column chromatography using silica (B1680970) gel is a standard technique. A solvent system, often a gradient of hexane (B92381) and ethyl acetate, is used to separate the desired product from unreacted starting materials and byproducts.
The final purity of this compound is confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), with purity thresholds often set at ≥95%.
Table 2: Purity Enhancement and Validation Techniques for this compound
| Technique | Purpose | Description | Source(s) |
| Water Wash | Initial Cleanup | Removes inorganic salts and water-soluble impurities from the crude reaction mixture. | |
| Recrystallization | Product Purification | Dissolving the crude solid in a minimal amount of hot solvent and cooling to form pure crystals. | google.comnih.gov |
| Column Chromatography | High-Purity Isolation | Separation based on polarity using a stationary phase (silica gel) and a mobile phase (e.g., hexane/ethyl acetate). | |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring/Purity Assessment | A quick method to check for the presence of starting materials and assess the purity of fractions. | lew.ro |
| HPLC | Purity Validation | Quantitative analysis to determine the final purity of the synthesized compound. | |
| NMR Spectroscopy | Structural Confirmation | Confirms the chemical structure and helps identify impurities. |
Reaction Condition Optimization (e.g., temperature, time, stoichiometry)
Derivatization Strategies for Functionalizing this compound
This compound can serve as a versatile chemical intermediate, allowing for further functionalization through various derivatization strategies. Its structure contains multiple reactive sites that can be targeted for chemical modification.
The primary types of reactions this compound can undergo include:
Hydrolysis: Under acidic or basic conditions, the carbonate ester linkage can be cleaved, breaking the molecule down into its constituent parts: cholesterol, isobutyl alcohol, and carbon dioxide.
Oxidation: The isobutyl group is susceptible to oxidation. Depending on the reaction conditions and the oxidizing agent used, it can be converted to corresponding alcohols or carboxylic acids.
Substitution Reactions: The entire carbonate group can be replaced by other functional groups under specific conditions. This allows for the synthesis of a diverse range of other cholesterol esters and derivatives from this compound, making it a useful building block in organic synthesis.
Table 3: Derivatization Reactions of this compound
| Reaction Type | Reagents/Conditions | Resulting Product(s) | Purpose | Source(s) |
| Hydrolysis | Acid or base in the presence of water | Cholesterol, Isobutyl alcohol, CO₂ | Cleavage of the carbonate linkage. | |
| Oxidation | Oxidizing agents | Cholesterol derivative with an oxidized isobutyl group (e.g., alcohol, acid). | Modification of the side chain. | |
| Substitution | Specific nucleophiles/catalysts | New cholesterol esters or other derivatives. | Synthesis of novel functionalized cholesterol compounds. |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy methods are fundamental in elucidating the molecular structure and electronic properties of this compound. These techniques provide detailed information on functional groups, bonding arrangements, and electronic transitions within the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of this compound reveals characteristic vibrational bands that confirm its structure, which is composed of a cholesterol backbone and an attached isobutyl carbonate group.
The FTIR spectrum of the parent cholesterol molecule typically shows a prominent broad absorption band around 3400-3433 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group at the C-3 position. researchgate.netrjb.ro Upon formation of the isobutyl carbonate ester, this hydroxyl band disappears, which is a key indicator of successful esterification.
The most significant new feature in the spectrum of this compound is the appearance of a very strong absorption band characteristic of the carbonate carbonyl group (C=O). This band is typically observed in the region of 1740-1760 cm⁻¹. Additionally, a series of strong bands corresponding to the C-O stretching vibrations of the carbonate linkage appear, usually in the 1250-1280 cm⁻¹ range.
The underlying cholesterol structure maintains its characteristic peaks, including the C-H stretching vibrations of CH₂, and CH₃ groups in the 2850-2960 cm⁻¹ range and the C=C stretching vibration of the double bond in the B-ring of the steroid nucleus, typically found around 1670 cm⁻¹. researchgate.net
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O Stretch | Carbonate | 1740 - 1760 | Strong | Key indicator of the carbonate group. |
| C-H Stretch | Aliphatic CH, CH₂, CH₃ | 2850 - 2960 | Strong, Multiple Bands | From the cholesterol skeleton and isobutyl group. rjb.ro |
| C-O Stretch | Carbonate (O-C-O) | 1250 - 1280 | Strong | Asymmetric stretching of the carbonate ester. |
| C=C Stretch | Alkene | ~1670 | Medium to Weak | From the C5-C6 double bond of the cholesterol ring. researchgate.net |
| C-H Bend | CH₂, CH₃ | 1370 - 1470 | Medium | Bending vibrations of aliphatic groups. rjb.ro |
| -OH Stretch | Hydroxyl | ~3400 | Absent | Disappearance of this band from the cholesterol precursor confirms esterification. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound by identifying the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is complex, showing a large number of overlapping signals in the upfield region (0.6-2.5 ppm) that correspond to the protons of the steroidal skeleton. rsc.org However, several key signals confirm the presence of the isobutyl carbonate moiety. The proton at the C-3 position of the cholesterol ring, adjacent to the carbonate oxygen, experiences a downfield shift to approximately 4.5-4.8 ppm. The signals for the isobutyl group are distinct: a doublet for the six methyl (CH₃) protons around 0.9-1.0 ppm, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (OCH₂) protons around 3.9-4.2 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. A key diagnostic signal is the resonance of the carbonyl carbon in the carbonate group, which appears significantly downfield around 153-155 ppm. rsc.org The carbons of the isobutyl group also show characteristic signals. The C-3 carbon of the cholesterol ring is shifted downfield to approximately 75-80 ppm due to the deshielding effect of the carbonate group. The numerous other signals corresponding to the 27 carbons of the cholesterol core are also present. nih.gov
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| C3-H of Cholesterol | 4.5 - 4.8 | Multiplet | |
| C6-H of Cholesterol | 5.3 - 5.4 | Multiplet | |
| O-CH₂ (Isobutyl) | 3.9 - 4.2 | Doublet | |
| CH (Isobutyl) | 1.9 - 2.1 | Multiplet | |
| CH₃ (Isobutyl) | 0.9 - 1.0 | Doublet | |
| Steroid Protons | 0.6 - 2.5 | Multiple Multiplets | |
| ¹³C NMR | Assignment | Predicted Chemical Shift (ppm) | |
| C=O (Carbonate) | 153 - 155 | ||
| C-3 of Cholesterol | 75 - 80 | ||
| C-5 of Cholesterol | ~140 | ||
| C-6 of Cholesterol | ~122 | ||
| O-CH₂ (Isobutyl) | ~72 | ||
| CH (Isobutyl) | ~28 | ||
| CH₃ (Isobutyl) | ~19 | ||
| Steroid Carbons | 10 - 60 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally fragile molecules by creating ions directly from a solution. i-med.ac.at While free cholesterol is notoriously difficult to analyze with high sensitivity by ESI, its esters, including carbonates, are more amenable to this technique. nih.gov
This compound (molecular weight: 486.77 g/mol ) is expected to ionize efficiently in the positive ion mode. It typically does not form a simple protonated molecule [M+H]⁺ with high abundance but instead forms adducts with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov
When subjected to tandem mass spectrometry (MS/MS), these precursor ions fragment in a predictable manner. A characteristic fragmentation for cholesteryl esters is the neutral loss of the ester group, leading to the formation of a prominent product ion at a mass-to-charge ratio (m/z) of 369. This ion corresponds to the dehydrated cholesterol cation [Cholesterol - H₂O + H]⁺. nih.gov
Interactive Table: Expected ESI-MS Ions for this compound (C₃₂H₅₄O₃)
| Ion Type | Formula | Calculated m/z | Notes |
| Ammonium Adduct | [C₃₂H₅₄O₃ + NH₄]⁺ | 504.46 | Common precursor ion in positive ESI. nih.gov |
| Sodium Adduct | [C₃₂H₅₄O₃ + Na]⁺ | 509.40 | Common precursor ion if sodium salts are present. |
| Characteristic Fragment | [C₂₇H₄₅]⁺ | 369.35 | Result of collision-induced dissociation (MS/MS), corresponds to the cholesterol backbone. nih.gov |
Ambient Ionization Mass Spectrometry (AIMS) in Cholesterol Derivative Analysis
Ambient Ionization Mass Spectrometry (AIMS) encompasses a family of techniques that allow for the mass spectrometric analysis of samples directly in their native environment with little to no sample preparation. nih.govjfda-online.com This approach is particularly advantageous for the rapid screening and in-situ analysis of biological samples. consensus.app
Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) are prominent AIMS methods that have proven more effective than direct ESI for the analysis of cholesterol and its derivatives. nih.govjddtonline.info In DESI, a charged solvent spray is directed onto a surface, desorbing and ionizing analytes for MS analysis. DART utilizes a heated stream of metastable gas (like helium or nitrogen) to desorb and ionize molecules from a sample's surface. jddtonline.info
For cholesterol derivatives like this compound, AIMS could be used for high-throughput screening or for imaging its spatial distribution in a biological tissue sample. nih.gov These methods offer a significant advantage in speed and simplicity over traditional techniques that require extensive sample extraction and chromatographic separation. nih.govjddtonline.info
Chromatographic Separations and Quantification
Chromatographic techniques are fundamental for separating this compound from reaction mixtures, impurities, or complex matrices, as well as for its precise quantification.
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable under GC conditions. GC separates components based on their boiling points and interaction with the stationary phase, while MS provides structural information based on the mass-to-charge ratio of fragmented ions. etamu.edu
Research Findings: The analysis of cholesterol derivatives by GC-MS is a well-established methodology. mdpi.com For compounds like this compound, the isobutyl carbonate group significantly influences its chromatographic behavior. Studies on similar sterol esters have shown that esterification can dramatically increase the retention time compared to free cholesterol, facilitating separation from other neutral sterols. nih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragmentation patterns, including ions corresponding to the loss of the isobutyl carbonate group and fragmentation of the cholesterol backbone, allowing for unambiguous identification. mdpi.comnih.gov
A typical GC-MS analysis would involve a high-temperature capillary column with a low-polarity stationary phase to achieve good resolution. nih.gov The operating conditions must be carefully optimized to prevent thermal degradation of the analyte.
Table 1: Illustrative GC-MS Operating Parameters for Sterol Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column Type | Capillary Column (e.g., OV-1, Equity-5) | Provides high-resolution separation of sterol derivatives. nih.govnih.gov |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. mdpi.com |
| Flow Rate | 1.0 - 1.5 mL/min | Optimized for efficient separation and peak shape. mdpi.com |
| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample without degradation. |
| Oven Program | Temperature ramp (e.g., 150°C to 300°C) | Separates compounds based on boiling point differences. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. mdpi.com |
| Ion Source Temp | 230 - 250 °C | Maintains the analyte in the gas phase for ionization. mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. mdpi.com |
| Mass Analyzer | Quadrupole | Scans a defined m/z range to detect fragment ions. |
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are primary techniques for the purity assessment and quantification of this compound. These methods are particularly advantageous as they are performed at or near ambient temperature, avoiding the risk of thermal degradation associated with GC. biomedpharmajournal.org
Research Findings: UHPLC offers significant advantages over traditional HPLC for the analysis of cholesterol and its derivatives. nih.govresearchgate.net By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures, leading to substantially faster analysis times, improved peak resolution, and greater sensitivity. eag.comphenomenex.com For this compound, a non-polar compound, reversed-phase HPLC or UHPLC would be the method of choice. A C18 or C8 stationary phase would be used with a mobile phase typically consisting of a mixture of acetonitrile, methanol, or isopropanol (B130326) with water.
The higher efficiency of UHPLC allows for better separation of the main compound from closely related impurities, such as unreacted cholesterol or by-products from synthesis. phenomenex.com Detection is commonly achieved using a UV detector (as the carbonate group provides a chromophore) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). biomedpharmajournal.org
Table 2: Comparison of Typical HPLC and UHPLC System Parameters
| Feature | HPLC | UHPLC | Advantage of UHPLC |
| Particle Size | 3 - 5 µm | < 2 µm | Higher separation efficiency and resolution. phenomenex.com |
| Column Dimensions | 4.6 mm ID, 150-250 mm length | 2.1 mm ID, 50-100 mm length | Reduced solvent consumption and faster run times. nih.govresearchgate.net |
| Operating Pressure | 4,000 - 6,000 psi | 10,000 - 15,000 psi | Enables use of smaller particles for higher efficiency. eag.comphenomenex.com |
| Analysis Time | 10 - 30 minutes | 1 - 5 minutes | Increased sample throughput. nih.gov |
| Sensitivity (LOD) | Higher (e.g., 3 µg/mL for cholesterol) | Lower (e.g., 0.7 µg/mL for cholesterol) | Better detection of trace-level impurities. nih.govresearchgate.net |
| Solvent Consumption | Higher | Significantly Lower | More environmentally friendly and cost-effective. nih.gov |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its phase behavior and thermal stability.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com It is used to identify thermal transitions such as melting, crystallization, and glass transitions.
Research Findings: DSC is a key technique for characterizing cholesterol esters, which are known to exhibit complex phase behavior, including polymorphism and liquid crystalline phases. For this compound, DSC analysis can precisely determine its melting point, which is reported to be in the range of 100–120°C. The DSC thermogram would show an endothermic peak corresponding to this melting transition. The enthalpy of fusion (ΔH), calculated from the peak area, provides information about the degree of crystallinity. nih.gov In addition to melting, DSC can reveal solid-solid phase transitions (polymorphism), which are common in anhydrous cholesterol and its derivatives. researchgate.netresearchgate.net
Table 3: Thermal Events in Cholesterol Derivatives Detectable by DSC
| Thermal Event | Description | Information Obtained |
| Polymorphic Transition | A change from one crystalline form to another. Appears as a small endothermic peak below the melting point. researchgate.net | Indicates the presence of different crystal packing arrangements. |
| Melting Point (Tₘ) | Transition from the solid crystalline state to the liquid state. Appears as a sharp endothermic peak. torontech.com | Confirms identity and provides a measure of purity. |
| Crystallization (T꜀) | Transition from the amorphous or liquid state to a crystalline solid upon cooling. Appears as an exothermic peak. | Characterizes the crystallization behavior of the compound. |
| Liquid Crystal Phases | Transitions between different mesophases (e.g., chiral nematic) common in cholesterol derivatives. | Provides insight into the material's self-assembling properties. |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.educhembam.com This technique is used to determine the thermal stability and decomposition profile of a material. eltra.com
Research Findings: A TGA of this compound would reveal the temperature at which it begins to decompose. The analysis involves heating a small sample on a highly sensitive balance at a constant rate. The resulting TGA curve plots the percentage of initial mass remaining versus temperature. For this compound, a single-step or multi-step decomposition process would be observed at elevated temperatures. The onset temperature of mass loss is a key indicator of its thermal stability. This information is crucial for setting maximum temperature limits for processing, storage, and other analytical techniques like GC. TGA can also be used to correlate thermal stability with different crystalline packing modes identified by other methods.
Table 4: Hypothetical TGA Profile for this compound
| Temperature Range (°C) | Mass Change (%) | Interpretation |
| 25 - 200 | ~0% | The compound is thermally stable with no significant mass loss. |
| > 200 (Onset) | > 5% | Start of thermal decomposition. |
| 200 - 400 | Significant Mass Loss | Major decomposition stage, likely involving the loss of the isobutyl carbonate group and breakdown of the sterol ring. |
| > 400 | Residual Mass | Corresponds to a stable char or residue. |
Differential Scanning Calorimetry (DSC)
X-ray Crystallography and Structural Determination
X-ray Crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.organton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the precise position of each atom. libretexts.org
Research Findings: For a molecule like this compound, single-crystal X-ray diffraction would provide unequivocal proof of its structure. This technique resolves the exact stereochemistry, bond lengths, bond angles, and conformation of the molecule. It also reveals how the molecules pack together in the crystal lattice, identifying intermolecular interactions such as van der Waals forces. anton-paar.com
Cholesterol derivatives are known to form layered structures, and X-ray crystallography can confirm this arrangement. Furthermore, it is the gold standard for identifying and distinguishing between different polymorphs, which may have different physical properties. The data obtained can also explain observed properties from other analytical methods, such as the thermal events seen in DSC.
Table 5: Structural Information Obtained from X-ray Crystallography
| Parameter | Description | Significance for this compound |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and provides a fingerprint for a specific crystalline form. |
| Space Group | The set of symmetry operations that describe the crystal's structure. | Reveals the symmetry of the molecular packing. |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Allows for the complete determination of molecular geometry, including bond lengths and angles. wikipedia.org |
| Molecular Conformation | The three-dimensional shape of the molecule, including the orientation of the isobutyl carbonate chain relative to the sterol core. | Confirms the structure and reveals steric relationships. |
| Crystal Packing | The arrangement of molecules relative to each other in the solid state. | Elucidates intermolecular forces and explains macroscopic properties like density and melting point. |
Liquid Crystalline Behavior and Material Science Applications of Cholesterol Isobutyl Carbonate
Cholesteric Liquid Crystal (CLC) Phases of Cholesterol Isobutyl Carbonate
This compound, like many cholesteryl esters, is known to form a cholesteric liquid crystal (CLC) phase. google.com This phase is a type of thermotropic liquid crystal, meaning the transition to this state is induced by a change in temperature. tcichemicals.com The defining characteristic of the cholesteric phase is its chirality, leading to a unique helical superstructure. google.comwikipedia.org
The cholesteric phase is technically a chiral nematic phase. google.com While a standard nematic phase consists of molecules that have long-range orientational order (they tend to point in the same direction, defined by a director), they lack positional order. google.com In the chiral nematic phase, this director is not constant throughout the material but instead rotates in a continuous helical fashion. google.com
The specific molecular architecture of this compound plays a crucial role in its liquid crystalline behavior, or mesophase behavior. The presence of the cholesterol backbone, a rigid and planar steroid ring system, is fundamental to the formation of the ordered liquid crystal phase. nih.gov The modification at the 3-beta hydroxyl position with an isobutyl carbonate group introduces specific characteristics.
The isobutyl group is a branched alkyl chain. This branching has a significant impact on the material's properties when compared to its linear counterparts, such as cholesteryl n-butyl carbonate. The branched structure of the isobutyl group tends to reduce the crystallinity of the compound. This disruption of crystal packing can lead to a broader liquid crystalline range and enhanced solubility in organic solvents.
Research on a wide range of cholesterol derivatives has shown that compounds can be isostructural, meaning they have similar crystal structures and packing modes. iucr.org It has been determined through crystal structure analysis that this compound is isostructural with cholesteryl isobutyrate. iucr.orgcore.ac.uk This similarity in solid-state packing suggests a related predisposition to form liquid crystalline phases. In contrast, other cholesteryl carbonates, such as the ethyl and butyl derivatives, have been found to exhibit polymorphism, crystallizing in multiple forms. iucr.org
Table 1: Structural Comparisons of Cholesteryl Carbonates
| Compound | Alkyl Group | Structural Notes |
|---|---|---|
| This compound | Isobutyl (branched) | Isostructural with cholesteryl isobutyrate; reduced crystallinity compared to linear analogs. iucr.orgcore.ac.uk |
| Cholesteryl n-Butyl Carbonate | n-Butyl (linear) | Exhibits polymorphism. iucr.org |
| Cholesteryl Ethyl Carbonate | Ethyl (linear) | Exists in two polymorphic forms. iucr.org |
Chiral Nematic Phase Characterization
Self-Assembly and Supramolecular Architectures
The formation of liquid crystal phases is a prime example of self-assembly, where molecules spontaneously organize into ordered structures driven by non-covalent interactions. acs.org this compound, with its distinct molecular shape and functionality, engages in specific self-assembly processes that define its structure on both a local and macroscopic scale.
In the solid crystalline state, which precedes the liquid crystal phase upon heating, cholesterol derivatives are well-known for forming layered structures. iucr.orgiucr.org Crystal structure analysis of this compound reveals that its molecules arrange into monolayers. core.ac.uk
The crystal structure consists of antiparallel molecules that form monolayers parallel to the (001) crystal plane, with a measured thickness of 19.412 Å. core.ac.uk Within these layers, there are regions where the rigid cholesteryl ring systems are closely and efficiently packed, while the more flexible isobutyl carbonate chains and the isoprenoid tails of the cholesterol moiety form more loosely packed interface regions between the layers. core.ac.ukiucr.org This layered packing in the solid state is a precursor to the ordered, yet fluid, arrangements found in the smectic and cholesteric liquid crystal phases. core.ac.ukcore.ac.uk
Within the crystal structure of this compound, the molecules pack in a tail-to-tail arrangement within the monolayers. core.ac.uk The central part of the monolayer is characterized by significant packing between the cholesterol steroid rings and parts of the isoprenoid tails. core.ac.uk Conversely, the isobutyl carbonate chains and the ends of the isoprenoid tails are located in the more loosely packed interface regions. core.ac.uk This type of molecular segregation, where rigid and flexible parts of the molecule occupy different domains, is a common theme in the self-assembly of complex organic molecules and is fundamental to the formation of various liquid crystalline textures.
Formation of Layer Structures in Cholesteryl Carbonate Crystals
Integration into Polymeric Liquid Crystals and Composites
The unique optical and physical properties of this compound make it a candidate for integration into polymeric systems to create advanced functional materials. Such composites can harness the responsiveness of the liquid crystal within a robust polymer matrix.
One of the primary applications for such materials is in Polymer Dispersed Liquid Crystals (PDLCs). tcichemicals.com PDLCs consist of microdroplets of a liquid crystal, such as this compound, dispersed within a continuous solid polymer matrix. tcichemicals.comdakenam.com These films can be switched between a light-scattering (opaque) state and a transparent state by applying an electric field. tcichemicals.com In the "off" state, the random orientation of the helical axes within the droplets scatters light. In the "on" state, the liquid crystal molecules align with the field, the effective refractive index of the droplets matches that of the polymer matrix, and the film becomes transparent. tcichemicals.com
This compound is listed as a potential component in thermochromic liquid crystal inks and coatings, which may be formulated with polymeric binders. google.com The color-changing properties of cholesteric liquid crystals with temperature make them suitable for these applications. Furthermore, cholesterol-based compounds can be used as chiral dopants in polymer networks. google.com When added to an achiral nematic liquid crystal monomer before polymerization, a chiral nematic (cholesteric) polymer network can be formed, locking in the helical structure and its associated optical properties. While specific studies detailing the performance of this compound in such composites are not abundant, the principles of PDLCs and chiral polymer networks provide a clear framework for its potential use. researchgate.netmdpi.com
Table 2: Potential Polymer Composite Applications
| Composite Type | Principle of Operation | Potential Role of this compound |
|---|---|---|
| Polymer Dispersed Liquid Crystal (PDLC) | Electric field-induced switching between scattering and transparent states. tcichemicals.com | Forms cholesteric microdroplets within a polymer matrix. researchgate.netmdpi.com |
| Thermochromic Ink/Coating | Temperature-sensitive selective reflection of light from the cholesteric phase. google.com | Acts as the active color-changing component within a polymer binder. google.com |
| Chiral Polymer Network | Used as a chiral dopant to induce a permanent helical structure in a cross-linked nematic polymer. google.com | Induces chirality in the polymerizable liquid crystal mixture. |
Synthesis of this compound-Containing Polymers
Polymers incorporating this compound are typically synthesized to leverage the liquid crystalline and biocompatible characteristics of the cholesterol moiety. mdpi.commdpi.com These polymers can be broadly categorized into main-chain and side-chain architectures. nih.gov
Main-chain polymers often feature cholesterol derivatives at the ends of the polymer chains. mdpi.comnih.gov A common synthetic strategy involves using a cholesterol-containing initiator for polymerization. For instance, the polymerization of monomers can be initiated by a cholesterol derivative, resulting in a polymer with a terminal cholesterol group. mdpi.com Another approach is post-polymerization modification, where a pre-synthesized polymer with a reactive end-group is reacted with a cholesterol derivative, such as cholesteryl chloroformate, to attach the cholesterol moiety. mdpi.comnih.gov
Side-chain liquid crystalline polymers (SCLCPs) incorporate the this compound as a pendant group along the polymer backbone. mdpi.com A prevalent method for synthesizing these polymers involves the initial synthesis of a monomer containing the this compound moiety. This is often achieved through an esterification reaction between a polymerizable group (like an acrylate (B77674) or methacrylate) and the hydroxyl group of cholesterol, followed by the addition of the isobutyl carbonate group. mdpi.com The resulting monomer is then polymerized using techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce the final side-chain polymer. researchgate.netmdpi.com
Table 1: Synthesis Methods for Cholesterol-Containing Polymers
| Polymer Architecture | Synthesis Method | Description |
| Main-Chain | Cholesterol-Initiated Polymerization | A cholesterol derivative is used to initiate the polymerization of monomers, resulting in a polymer with terminal cholesterol groups. mdpi.com |
| Main-Chain | Post-Polymerization Modification | A pre-formed polymer with a reactive end-group is reacted with a cholesterol derivative to attach it to the chain end. mdpi.comnih.gov |
| Side-Chain | Polymerization of Cholesterol-Containing Monomer | A monomer containing this compound is first synthesized and then polymerized to form a polymer with cholesterol side groups. researchgate.netmdpi.com |
Photonic and Electronic Applications of Cholesteric Polymers
Polymers containing this compound often exhibit a cholesteric (or chiral nematic) liquid crystal phase. mdpi.com This phase is characterized by a helical arrangement of the molecules, which gives rise to unique optical properties, making these materials highly suitable for photonic applications. mdpi.comrsc.org
The helical structure of cholesteric liquid crystals results in a one-dimensional photonic bandgap. mdpi.com This means that light within a specific range of wavelengths and with a particular circular polarization is selectively reflected, while light of the opposite handedness is transmitted. rsc.orgresearchgate.net The central wavelength of this reflected light is determined by the pitch of the cholesteric helix. This selective reflection is the basis for many of their applications in photonics.
One of the key advantages of using polymers containing this compound is that the photonic properties can be tuned. mdpi.com The helical pitch, and therefore the color of the reflected light, can be controlled by various factors, including the chemical structure of the polymer, the concentration of the chiral cholesterol moiety, and the temperature. mdpi.com
These tunable photonic properties have led to the exploration of cholesteric polymers in a range of applications:
Reflective Displays: The ability to reflect bright, vibrant colors without the need for backlights makes these materials energy-efficient candidates for reflective displays and electronic paper.
Optical Filters: The selective reflection of a narrow band of wavelengths allows for the creation of notch or band-pass filters. aps.org
Lasing: The photonic bandgap can be used to create micro-cavities for laser emission, where the cholesteric polymer acts as a distributed feedback structure. mdpi.comrsc.org
Optical Sensors: The sensitivity of the helical pitch to external stimuli can be harnessed to create sensors that change color in response to temperature, electric fields, or the presence of certain chemicals. researchgate.netnih.gov
Table 2: Photonic Applications of Cholesteric Polymers
| Application | Underlying Principle | Key Feature |
| Reflective Displays | Selective reflection of circularly polarized light. | Bright, low-power color generation. |
| Optical Filters | Photonic bandgap selectively reflects a specific wavelength range. aps.org | Tunable filtering of light. aps.org |
| Lasing | The helical structure acts as a resonant cavity. mdpi.comrsc.org | Emission of coherent light at a specific wavelength. rsc.org |
| Optical Sensors | The helical pitch is sensitive to external stimuli. researchgate.netnih.gov | Color change in response to environmental changes. researchgate.net |
Responsive Liquid Crystalline Materials
A significant area of research focuses on the development of responsive liquid crystalline materials based on cholesterol derivatives like this compound. nih.gov These "smart" materials can change their properties in response to external stimuli, such as temperature, light, or electric fields. researchgate.net
The responsiveness of these materials often stems from the delicate balance of intermolecular forces that govern the liquid crystalline phase. nih.gov For instance, in cholesteric liquid crystals, the helical pitch is temperature-dependent, leading to thermochromism, where the color of the material changes with temperature. This property is utilized in applications like liquid crystal thermometers. chymist.com
Furthermore, the incorporation of photochromic molecules, such as azobenzene (B91143) derivatives, into the cholesteric polymer structure allows for the creation of photo-responsive materials. nih.gov Upon irradiation with light of a specific wavelength, these molecules undergo a reversible isomerization, which can disrupt the liquid crystalline order or alter the helical pitch, leading to a change in the optical properties of the material. nih.gov
Electric fields can also be used to switch the orientation of the liquid crystal molecules, thereby modulating the transmission or reflection of light. This is the fundamental principle behind many liquid crystal displays (LCDs) and smart windows, where the transparency can be electrically controlled. aps.org
The combination of the liquid crystalline properties of this compound with other functional moieties in polymeric systems allows for the design of sophisticated responsive materials with tailored functionalities for a wide range of applications in sensing, photonics, and smart devices. researchgate.netnih.gov
Biological and Biomedical Research Applications of Cholesterol Isobutyl Carbonate Derivatives
Lipid-Based Drug Delivery Systems (LBDDS)
Derivatives of cholesterol, such as cholesterol isobutyl carbonate, are pivotal in the design of advanced Lipid-Based Drug Delivery Systems (LBDDS). These systems utilize lipids to enhance the transport and release of therapeutic agents. Incorporating cholesteryl moieties into LBDDS is a strategic approach to augment their stability and effectiveness. nih.gov The unique properties of cholesterol, including its biocompatibility and ability to stabilize membranes, make it a valuable component in creating carriers like micelles, nanoparticles, and liposomes for a variety of drugs. nih.gov
Encapsulation Strategies in Micelles, Nanoparticles, and Liposomes
Cholesterol derivatives are versatile components used in various encapsulation technologies, including micelles, nanoparticles, and liposomes, to improve drug delivery. nih.gov These derivatives are integrated into the delivery vehicle's structure to enhance drug-loading capacity and stability. nih.gov
Micelles: In polymeric micelles, which self-assemble from amphiphilic block copolymers, hydrophobic cholesteryl groups can form the core, facilitating the encapsulation of drugs that are not very soluble in water. nih.gov For instance, a novel copolymer, cholesterol-coupled F68 (F68-CHMC), was developed to create micelles for delivering the antitumor drug cabazitaxel. These micelles showed a high entrapment efficiency of 98.1% and demonstrated a sustained-release profile. dovepress.com
Nanoparticles: Cholesteryl derivatives are used to adjust the physical characteristics of nanoparticles, such as size and surface properties, which affects how they interact with biological systems. mdpi.com For example, self-assembled cholesteryl albumin nanoparticles have been synthesized for the delivery of paclitaxel, showing high loading capacity and improved colloidal stability. nih.gov In gene delivery, cationic cholesterol derivatives are formulated into nanoparticles that can protect genetic material like DNA from degradation and facilitate its entry into cells. academicjournals.orgtandfonline.com
Liposomes: Liposomes are vesicles with a lipid bilayer that can carry both water-soluble and fat-soluble drugs. sanbio.nlmdpi.com Including cholesterol derivatives in the liposome (B1194612) membrane increases its rigidity and lowers its permeability. nih.govresearchgate.net This helps prevent the premature leakage of the encapsulated drug, enhancing the stability of the liposomal formulation. nih.govresearchgate.net Niosomes, which are similar to liposomes but are formed from non-ionic surfactants and cholesterol derivatives, can also encapsulate both hydrophilic and hydrophobic drugs. actanaturae.ru
Role of Cholesteryl Moieties in Enhancing Carrier Stability and Cellular Interaction
The cholesteryl part of molecules like this compound is vital for improving the stability of drug carriers and their interactions with cells. mdpi.com The rigid structure of cholesterol inserts into the lipid layers of carriers, making them more condensed and stable. mdpi.comarxiv.org This structural enhancement helps prevent the carrier from breaking down in the bloodstream and protects the drug inside. arxiv.org
Cholesterol's presence in a drug delivery system improves biocompatibility and can increase cellular uptake, as it is a natural part of cell membranes. mdpi.comnih.gov This biomimetic quality can lead to more effective drug delivery. mdpi.com The way these carriers interact with cell membranes can be adjusted by altering the chemical linker that connects the cholesterol to the nanoparticle. mdpi.com Furthermore, cholesterol derivatives can help in the fusion of the drug carrier with the target cell membrane, which is a crucial step for releasing the drug into the cell. sanbio.nl Studies have shown that depleting cholesterol from cell membranes can reduce the effectiveness of gene delivery by systems like liposomes and dendrimers, highlighting cholesterol's importance in the cellular uptake process. nih.gov
Targeted Delivery Mechanisms in Disease Models
The application of cholesterol derivatives in LBDDS has demonstrated significant potential for targeted drug delivery in various disease models, particularly in cancer therapy. nih.govmdpi.com By attaching specific targeting ligands to the surface of drug carriers, these systems can recognize and bind to receptors that are overexpressed on diseased cells, enabling precise drug delivery. nih.gov
In cancer treatment, the high demand for cholesterol by rapidly dividing tumor cells leads to an overexpression of Low-Density Lipoprotein (LDL) receptors. nih.gov This characteristic is exploited for targeted drug delivery, where cholesterol-containing nanoparticles are preferentially taken up by cancer cells. nih.gov For example, studies have shown a significantly higher uptake of labeled cholesteryl oleate (B1233923) in ovarian tumors compared to normal tissue. nih.govmdpi.com
Furthermore, cholesterol derivatives can act as anchors for targeting molecules. For instance, folate-conjugated cholesterol derivatives have been used in liposomes to target cancer cells that overexpress the folate receptor, thereby increasing the drug concentration at the tumor site and reducing systemic toxicity. nih.gov In gene therapy, cationic liposomes containing cholesterol derivatives are used to deliver nucleic acids to specific cells. academicjournals.orgtandfonline.com
| Research Finding | Drug Carrier | Target/Application | Reference |
| Cholesterol-coupled F68 (F68-CHMC) micelles achieved 98.1% entrapment efficiency for cabazitaxel. | Micelle | Cancer Therapy | dovepress.com |
| Paclitaxel-loaded cholesteryl albumin nanoparticles showed enhanced cellular uptake and cytotoxicity in cancer cell lines. | Nanoparticle | Cancer Therapy | nih.gov |
| Cationic cholesterol derivative (Chol-Q) liposomes showed efficient gene transfer with low toxicity. | Liposome | Gene Delivery | tandfonline.com |
| Labeled cholesteryl oleate showed an eightfold higher uptake in ovarian tumors compared to normal tissue. | Conjugate | Cancer Targeting | nih.govmdpi.com |
Biophysical Studies of Membrane Interactions
The interaction of cholesterol derivatives with lipid membranes is a key area of biophysical research. These studies explore how such compounds alter the physical characteristics of cell membranes and help create new methods for studying membrane biology. mdpi.comnih.gov
Influence on Membrane Fluidity and Integrity
Cholesterol and its derivatives significantly impact the fluidity and integrity of lipid membranes. mdpi.comresearchgate.net The rigid sterol structure of cholesterol inserts between phospholipid molecules, restricting their movement and thus reducing membrane fluidity in more fluid, liquid-crystalline states. imrpress.com This "condensing effect" enhances the packing of lipids and decreases the membrane's permeability to small, water-soluble molecules, which is crucial for maintaining cellular homeostasis. arxiv.org
Mimicking and Visualizing Cholesterol Behavior in Lipid Bilayers
Because of their structural resemblance, cholesterol derivatives are used as mimics to investigate the behavior of natural cholesterol within lipid bilayers. researchgate.net By attaching fluorescent probes to these cholesterol analogs, researchers can visualize their distribution and movement within the membrane. mdpi.comd-nb.info This technique is instrumental in studying cholesterol-rich microdomains known as "lipid rafts." mdpi.comfrontiersin.org
Lipid rafts are dynamic clusters of cholesterol and sphingolipids that serve as platforms for cell signaling and protein trafficking. arxiv.orgfrontiersin.org Fluorescent cholesterol analogs, such as those labeled with BODIPY or diyne moieties, allow for the direct observation of these domains. mdpi.comd-nb.infopnas.org For example, Raman microscopy with a diyne-tagged sphingomyelin (B164518) analog has been used to visualize its heterogeneous distribution within raft-like domains, providing insights that challenge existing models of raft structure. pnas.org These visualization tools have greatly improved our understanding of the complex and dynamic organization of cell membranes. researchgate.net
Potential as Bioactive Agents
Cholesterol, a fundamental component of cell membranes, can be synthetically modified to create derivatives with a wide range of biological activities. nih.govnih.gov These modifications can lead to the development of new compounds with potential therapeutic applications, including anticancer, antioxidant, and antimicrobial properties. nih.govnih.gov The addition of various functional groups to the cholesterol backbone can enhance its utility in fields like drug delivery and bioimaging. nih.gov Among these modifications, the creation of cholesterol carbonate derivatives has been a subject of research, exploring their potential as bioactive agents. researchgate.netnih.gov
Research has demonstrated that various derivatives of cholesterol exhibit antimicrobial properties. nih.gov A study involving the synthesis of a series of glycinate (B8599266) and carbonate derivatives of cholesterol revealed inhibitory activity against gram-negative bacteria and fungi. researchgate.netnih.gov Steroids, as a class of compounds, are known to possess multiple pharmacological activities, including antimicrobial effects. researchgate.net The introduction of a carbonate group is a strategy employed to create compounds with diverse biological activities, including antimicrobial action. researchgate.net
In a specific study, various cholesteryl carbonate derivatives were synthesized and tested against a panel of microorganisms. The findings from this research highlighted the varying degrees of efficacy of these compounds against different bacterial and fungal strains.
Antimicrobial Activity of Cholesteryl Carbonate Derivatives
| Compound | Target Microorganism | Observed Activity | Source |
|---|---|---|---|
| Cholesteryl Carbonate Derivatives (General) | Gram-negative bacteria | Inhibitory activity observed. | researchgate.netnih.gov |
| Cholesteryl Carbonate Derivatives (General) | Fungi | Inhibitory activity observed. | researchgate.netnih.gov |
| Cholesteryl lactate-fatty acid conjugates (Unsaturated/Functionalized) | Staphylococcus aureus MTCC 96 | Promising activity with MIC values ranging from 7.8-15.6 µg/ml. | ijpsr.com |
| Cholesteryl lactate-fatty acid conjugates (Unsaturated/Functionalized) | Candida strains | Good to moderate antifungal activity with MIC values between 7.8-31.2 µg/ml. | ijpsr.com |
Cholesterol and its derivatives are integral to the development of advanced biosensors, particularly for monitoring cholesterol levels, which is crucial in the diagnosis and prevention of cardiovascular diseases. tandfonline.com While cholesterol oxidase is a common enzyme used in these sensors, the structural properties of cholesterol derivatives are leveraged for immobilization matrices, signal amplification, and creating stable sensing platforms. tandfonline.commdpi.comresearchgate.net
Cholesteryl carbonate derivatives can be synthesized to form components of vesicles or other nanostructures used in biomedical applications. core.ac.uk For instance, monomethoxypoly(ethylene glycol) cholesteryl carbonates have been synthesized to form sterically stabilized vesicles. core.ac.uk Such structures are valuable in drug delivery and could potentially be adapted for biosensing applications, for example, by encapsulating reporter molecules or creating a biocompatible interface for the sensor. core.ac.ukmpg.de The use of carbonate-containing structures is also seen in other biosensing platforms, such as those employing calcium carbonate biominerals as a scaffold. nih.gov These materials offer high surface area and biocompatibility, which are advantageous for immobilizing biorecognition elements like enzymes. nih.gov
The table below summarizes various biosensing platforms where cholesterol and its derivatives play a role, illustrating the versatility of these compounds in sensor design.
Role of Cholesterol Derivatives in Biosensing Platforms
| Biosensor Type | Role of Cholesterol/Derivative | Detected Analyte | Source |
|---|---|---|---|
| Amperometric Rotating Biosensor | Cholesterol esters are hydrolyzed by cholesterol esterase to free cholesterol, which is then oxidized by cholesterol oxidase. | Total Cholesterol | conicet.gov.ar |
| Graphene-based Biosensors | Used in the fabrication of optical and electrochemical biosensors. | Cholesterol, glucose, cancer cells, etc. | mdpi.com |
| Nanocomposite-based Biosensors | Utilized in various strategies for enzyme immobilization and sensor fabrication. | Cholesterol | tandfonline.com |
| Peroxide-free Biosensor | Cholesterol dehydrogenase is used as an alternative to cholesterol oxidase, generating NADH for electrocatalytic oxidation. | Cholesterol | researchgate.net |
| Vesicle-based Systems | Monomethoxypoly(ethylene glycol) cholesteryl carbonates form stabilized vesicles for potential biomedical applications. | (Potential for various analytes) | core.ac.uk |
Computational and Theoretical Investigations of Cholesterol Isobutyl Carbonate
Molecular Dynamics (MD) Simulations of Membrane Integration and Interactions
MD simulations of cholesterol in lipid bilayers have revealed its significant role in modulating membrane properties. Cholesterol is known to increase the order of lipid acyl chains, leading to a more condensed and thicker membrane. It also influences the lateral organization of lipids, promoting the formation of liquid-ordered (Lo) domains. The isobutyl carbonate group in Cholesterol Isobutyl Carbonate would alter its interaction with the lipid environment compared to native cholesterol. The bulky and more hydrophobic isobutyl carbonate moiety would likely position itself within the hydrophobic core of the membrane.
Atomistic MD simulations on similar systems, such as cholesterol in a 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC) bilayer, have shown that increasing cholesterol concentration leads to a decrease in the area per lipid and an increase in bilayer thickness. mdpi.com It is anticipated that this compound would induce similar effects, though the magnitude might differ due to the steric hindrance and hydrophobicity of the isobutyl carbonate group.
Table 1: Representative Data from MD Simulations of Cholesterol in a DPPC Bilayer at 323 K
| Cholesterol Concentration (mol%) | Average Area per Lipid (Ų) | Bilayer Thickness (nm) |
| 0 | 64.3 | 3.8 |
| 10 | 61.5 | 4.0 |
| 20 | 58.1 | 4.2 |
| 30 | 54.2 | 4.4 |
| 40 | 50.9 | 4.6 |
| 50 | 47.8 | 4.8 |
This table presents illustrative data based on published simulations of cholesterol in dipalmitoylphosphatidylcholine (DPPC) bilayers to demonstrate the expected trends. The exact values for this compound would require specific simulations.
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound. By solving the Kohn-Sham equations, DFT can determine the molecule's optimal three-dimensional structure and its electronic characteristics. mdpi.com
For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This would reveal bond lengths, bond angles, and dihedral angles, providing a detailed picture of its 3D shape. The electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
DFT can also be used to calculate other electronic properties such as the electrostatic potential surface, which shows the charge distribution within the molecule and can predict sites for electrophilic and nucleophilic attack. Furthermore, vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to validate the calculated structure. While specific DFT data for this compound is not published, studies on other cholesterol derivatives and carbonate-containing molecules provide a framework for the expected results. researchgate.netcapes.gov.br
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value/Information |
| Optimized Geometry | Detailed bond lengths, bond angles, and dihedral angles defining the 3D structure. |
| HOMO Energy | The energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
| Electrostatic Potential | A map of the charge distribution, highlighting electron-rich and electron-poor regions. |
| Vibrational Frequencies | Theoretical IR and Raman spectra for comparison with experimental data. |
This table outlines the types of data that would be obtained from DFT calculations on this compound, based on standard computational chemistry practices.
Computational Modeling of Self-Assembly Processes
The self-assembly of molecules into ordered structures is a fundamental process in materials science and biology. Cholesterol and its derivatives are well-known for their ability to form liquid crystalline phases. Computational modeling can be employed to understand and predict the self-assembly behavior of this compound.
Due to its amphiphilic nature, with a rigid steroidal core and a flexible isobutyl carbonate tail, this compound is expected to exhibit liquid crystalline properties. Computational models, such as coarse-grained simulations or specific molecular dynamics simulations tailored for liquid crystals, can be used to investigate how these molecules arrange themselves under different conditions of temperature and concentration. These models can predict the formation of various mesophases, such as nematic, smectic, or cholesteric phases.
Studies on cholesterol-based block copolymers have demonstrated their capacity to self-assemble into complex nanostructures like micelles and vesicles. researchgate.net The hydrophobic cholesterol moiety drives the aggregation in aqueous environments. Similarly, simulations of pure cholesterol derivatives often reveal the formation of layered structures characteristic of smectic liquid crystals. The isobutyl carbonate group would play a significant role in the packing and intermolecular interactions within these assemblies, influencing the stability and transition temperatures of the different phases.
The prediction of self-assembly is complex and often requires multiscale modeling approaches, where information from detailed atomistic simulations is used to parameterize more coarse-grained models that can simulate larger systems over longer timescales. These simulations can provide valuable insights into the design of new materials based on this compound with specific self-assembling properties.
Structure-Property Relationship Predictions
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties. These models are widely used in chemistry and pharmaceutical sciences to predict properties without the need for experimental measurements. mdpi.com A QSPR model could be developed to predict various properties of this compound and related cholesterol esters.
To build a QSPR model, a dataset of molecules with known properties is required. For cholesterol esters, this could include properties like melting point, solubility, or liquid crystal transition temperatures. For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure, such as topology, geometry, and electronic properties.
A mathematical model is then created to find a correlation between the molecular descriptors and the property of interest. This is often achieved using multiple linear regression or more advanced machine learning algorithms. Once a statistically robust model is developed, it can be used to predict the properties of new molecules, such as this compound, based on their calculated descriptors.
While a specific QSPR model for this compound has not been reported, the general methodology is well-established. researchgate.net Such a model would be a valuable tool for designing new cholesterol-based materials with desired properties by allowing for the virtual screening of many different structures.
Table 3: Examples of Molecular Descriptors Used in QSPR Models for Cholesterol Esters
| Descriptor Type | Examples | Description |
| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity in the molecule. |
| Geometrical | Molecular surface area, molecular volume | Relate to the 3D shape and size of the molecule. |
| Electronic | Dipole moment, polarizability, HOMO/LUMO energies | Describe the electronic distribution and reactivity. |
| Constitutional | Molecular weight, number of specific atom types | Simple counts of atoms and functional groups. |
Future Research Directions and Translational Opportunities for Cholesterol Isobutyl Carbonate
Development of Novel Synthetic Routes with Enhanced Efficiency
The primary method for synthesizing cholesterol isobutyl carbonate involves the esterification of cholesterol with isobutyl chloroformate. This process often requires carefully controlled low temperatures (0–5 °C) and an inert atmosphere to prevent unwanted side reactions. Purification is typically achieved through column chromatography.
Future research will likely focus on developing more efficient and environmentally friendly "green" synthetic routes. rsc.org Key areas for improvement include:
One-Pot Synthesis: Streamlining the reaction process by combining multiple steps into a single procedure can reduce waste and reaction time. rsc.org
Alternative Reagents: Exploring the use of less hazardous reagents, such as dialkyl carbonates, as substitutes for phosgene (B1210022) derivatives like isobutyl chloroformate, is a priority. acs.org
Catalyst Development: Investigating novel catalysts could enhance reaction rates and selectivity, leading to higher yields and purity. rsc.org
Process Optimization: Techniques like continuous flow processing could improve scalability and product consistency. rsc.org
Table 1: Comparison of Synthetic Approaches for Carbonate Derivatives
| Feature | Conventional Synthesis | Potential Future "Green" Synthesis |
|---|---|---|
| Reagents | Isobutyl chloroformate | Dialkyl carbonates, CO2 acs.org |
| Process | Multi-step with purification of intermediates | One-pot synthesis rsc.org |
| Byproducts | Hydrochloric acid | Water rsc.org |
| Efficiency | Moderate yields, requires purification | Potentially higher yields, reduced waste rsc.org |
Advancements in Smart Material Design and Photonic Applications
Cholesterol derivatives, including this compound, are integral to the development of liquid crystals. tcichemicals.com These materials exhibit unique optical properties, such as the ability to selectively reflect light, which makes them valuable for various photonic applications. researchgate.net
Future research in this area will likely explore:
Tunable Photonic Crystals: The helical structure of cholesteric liquid crystals allows them to function as one-dimensional photonic crystals. researchgate.netnih.gov By adjusting the composition and structure of these materials, it may be possible to create tunable photonic devices.
Smart Windows: Polymer dispersed liquid crystals (PDLCs) can be used to create "smart windows" that switch between transparent and translucent states in response to an electric voltage. tcichemicals.com
Sensors: The sensitivity of liquid crystal phases to external stimuli like temperature and electric fields makes them suitable for sensor applications. tcichemicals.com For example, liquid crystal-based sensors have been developed to detect biological molecules like cholesterol. acs.org
Data Storage and Displays: The unique optical properties of cholesteric liquid crystals are being investigated for their potential in data storage and advanced display technologies. researchgate.net
Innovative Strategies for Drug Delivery and Therapeutic Modalities
The amphiphilic nature of cholesterol and its derivatives makes them ideal components for drug delivery systems, particularly liposomes. nih.gov These nanoparticle-based carriers can encapsulate drugs, improve their stability, and facilitate targeted delivery to specific tissues. nih.gov
Future research will likely focus on creating more sophisticated and effective drug delivery systems:
Stimuli-Responsive Liposomes: Liposomes can be designed to release their drug cargo in response to specific triggers, such as changes in pH. nih.gov For instance, pH-sensitive liposomes can be formulated with components like cholesteryl hemisuccinate (CHEMS) that cause the liposome (B1194612) to break down and release the drug in the acidic environment of a tumor. nih.gov
Targeted Delivery: By attaching specific ligands to the surface of liposomes, they can be directed to and bind with particular cells or tissues, enhancing the therapeutic efficacy and reducing side effects. nih.gov
Enhanced Stability and Loading: Research is ongoing to improve the stability of liposomes and increase the amount of drug they can carry. nih.gov Cationic cholesterol derivatives have been shown to enhance the loading efficiency and stability of certain drugs. nih.gov
Combination Therapies: Liposomes can be engineered to carry multiple therapeutic agents, allowing for combination therapies that can be more effective than single-drug treatments. mdpi.com
Table 2: Cholesterol Derivatives in Drug Delivery Systems
| Derivative Type | Role in Drug Delivery | Example Application | Citation |
|---|---|---|---|
| Cationic Cholesterol Derivatives | Enhance drug loading and stability | Paclitaxel delivery | nih.gov |
| PEGylated Cholesterol Derivatives | Improve circulation time and stability | Sterically stabilized vesicles | core.ac.uk |
| pH-Sensitive Cholesterol Derivatives | Triggered drug release in acidic environments | Cancer therapy | nih.gov |
Exploration of New Biological Activities and Mechanistic Insights
While much of the focus has been on its material and drug delivery applications, research is also beginning to explore the intrinsic biological activities of this compound and related compounds.
Future research directions include:
Anticancer and Antimicrobial Properties: Many cholesterol derivatives have demonstrated potential as anticancer, antimicrobial, and antioxidant agents. nih.govnih.gov Further screening and modification of this compound could lead to the discovery of new therapeutic agents.
Interaction with Cell Membranes: The way this compound integrates into and affects the properties of cell membranes is a key area for investigation. Understanding these interactions can provide insights into its biological effects and potential toxicity.
Lipid Metabolism: Given its structural similarity to cholesterol, investigating the impact of this compound on lipid metabolism pathways is a logical next step. mdpi.com Studies on other cholesterol derivatives have shown they can influence cholesterol and triglyceride levels. acs.org
Structure-Activity Relationships: Systematically modifying the structure of this compound and evaluating the effects on its biological activity will be crucial for designing more potent and specific compounds. nih.gov This involves understanding how changes to the isobutyl carbonate group or the cholesterol backbone influence its function.
Q & A
Q. What are the established synthetic routes for Cholesterol Isobutyl Carbonate, and how can purity be optimized during synthesis?
this compound is typically synthesized via esterification reactions between cholesterol and isobutyl chloroformate. Key steps include controlled temperature (0–5°C for exothermic reactions), inert atmospheres (e.g., nitrogen), and purification via column chromatography using silica gel with hexane/ethyl acetate gradients . Purity validation requires nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) and high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Impurities often arise from incomplete esterification or hydrolysis; these are minimized by anhydrous conditions and molecular sieves .
Q. How can researchers characterize the structural and thermal properties of this compound?
Structural characterization involves:
- X-ray crystallography : Resolves molecular packing and confirms stereochemistry (e.g., layer structures common in cholesterol derivatives) .
- Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points ~100–120°C for alkyl carbonates) .
- Polarized optical microscopy : Observes liquid crystalline behavior (e.g., chiral nematic phases) . Advanced techniques like Fourier-transform infrared spectroscopy (FTIR) validate ester carbonyl peaks (~1740 cm⁻¹) and alkyl chain conformations .
Advanced Research Questions
Q. What methodologies resolve contradictions in polymorphic or isostructural data for this compound?
Polymorphism is common in cholesterol derivatives. For example, cholesteryl isobutyl carbonate exhibits isomorphism with cholesteryl isobutyrate but differs from non-isostructural analogs (e.g., cholesteryl formate) . To resolve discrepancies:
- Comparative crystallography : Analyze unit cell parameters (e.g., space groups P2₁2₁2₁ vs. P1) across derivatives .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with packing modes (e.g., bilayer vs. monolayer structures) .
- Synchrotron X-ray diffraction : Enhances resolution for minor polymorphic variations (<1% abundance) .
Q. How can structure-property relationships guide the design of this compound derivatives for functional materials?
The alkyl chain length and branching (e.g., isobutyl vs. n-octyl) modulate mesophase behavior and thermal stability:
- Shorter chains (C4–C6) : Lower melting points but broader liquid crystalline ranges .
- Branched chains (isobutyl) : Reduce crystallinity compared to linear analogs (e.g., n-butyl), enhancing solubility in organic solvents . Computational modeling (e.g., density functional theory) predicts steric effects on molecular alignment, aiding in rational design .
Q. What experimental strategies validate the biological compatibility of this compound in drug delivery systems?
- Liposome encapsulation : Assess loading efficiency via fluorescence assays (e.g., calcein leakage) and stability in physiological buffers (pH 7.4) .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) at concentrations ≤100 µM .
- In vivo biodistribution : Radiolabel with <sup>14</sup>C and track accumulation in organs via scintillation counting .
Methodological Considerations
Q. How should researchers document experimental protocols for reproducibility?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Detailed synthesis : Specify molar ratios, solvent volumes, and purification gradients .
- Characterization data : Include NMR shifts (δ ppm), HPLC retention times, and DSC thermograms in supplementary files .
- Negative results : Report failed polymorph screens or unstable mesophases to aid troubleshooting .
Q. What statistical approaches address variability in liquid crystalline phase transition data?
- Repeated-measures ANOVA : Compare phase transition temperatures across batches .
- Error propagation analysis : Quantify uncertainties from DSC heating rates (±0.5°C/min) .
- Multivariate regression : Corporate chain length, branching, and solvent polarity as predictors of mesophase stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
